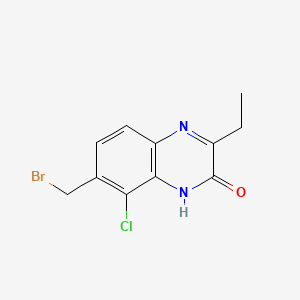
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of bromomethyl and chloro substituents, which impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 8-chloro-3-ethylquinoxalin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, oxidized quinoxaline derivatives, and reduced forms of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in material science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro substituent may enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in structure due to the presence of a bromomethyl group, but lacks the quinoxaline core.
8-Chloroquinoxaline: Shares the quinoxaline core and chloro substituent but lacks the bromomethyl group.
3-Ethylquinoxaline: Contains the quinoxaline core and ethyl group but lacks the bromomethyl and chloro substituents.
Uniqueness
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one is unique due to the combination of bromomethyl, chloro, and ethyl substituents on the quinoxaline core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C11H10BrClN2O |
|---|---|
分子量 |
301.56 g/mol |
IUPAC名 |
7-(bromomethyl)-8-chloro-3-ethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H10BrClN2O/c1-2-7-11(16)15-10-8(14-7)4-3-6(5-12)9(10)13/h3-4H,2,5H2,1H3,(H,15,16) |
InChIキー |
PEXOGKJNPUCRSM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C(=C(C=C2)CBr)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















